N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE
Overview
Description
N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE is a complex organic compound with a unique structure that includes a cyclohexylamino group, a nitrophenyl group, and a furan ring
Preparation Methods
The synthesis of N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the nitrophenyl and furan derivatives, followed by the introduction of the cyclohexylamino group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE can be compared with other similar compounds, such as:
N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-AMINOPHENYL)-2-FURYL)VINYL)BENZAMIDE: This compound has an amino group instead of a nitro group, which may result in different chemical and biological properties.
N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-METHOXYPHENYL)-2-FURYL)VINYL)BENZAMIDE: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c30-25(18-8-3-1-4-9-18)28-23(26(31)27-20-11-5-2-6-12-20)17-22-14-15-24(34-22)19-10-7-13-21(16-19)29(32)33/h1,3-4,7-10,13-17,20H,2,5-6,11-12H2,(H,27,31)(H,28,30)/b23-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAOYTSVEBMRJP-HAVVHWLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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